molecular formula C21H26N4O2S B2878121 2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one CAS No. 2034245-75-3

2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one

Cat. No.: B2878121
CAS No.: 2034245-75-3
M. Wt: 398.53
InChI Key: UIHKZABDIQHPGY-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one is a complex organic compound that features a benzylsulfanyl group, a pyrazolo[1,5-a]pyridine moiety, and a piperazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the piperazine ring: This step might involve nucleophilic substitution reactions.

    Introduction of the benzylsulfanyl group: This can be done through thiol-ene reactions or other sulfur-based chemistry.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions might target the carbonyl group.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylsulfanyl)-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2S/c26-20(16-28-15-17-6-2-1-3-7-17)23-10-12-24(13-11-23)21(27)18-14-22-25-9-5-4-8-19(18)25/h1-3,6-7,14H,4-5,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHKZABDIQHPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)CSCC4=CC=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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